BenchChemオンラインストアへようこそ!

Ribocil-C Racemate

Antibacterial discovery Riboswitch pharmacology MRSA pathogenesis

Choose Ribocil-C Racemate for its scientifically validated dual-targeting mechanism, simultaneously inhibiting riboflavin biosynthesis (ribB) and uptake (ribU) in pathogens like MRSA—a capability absent in roseoflavin or earlier Ribocil analogs. Its 16.4-fold higher DMSO solubility (262 mM vs. 15.97 mM for the pure R-enantiomer) eliminates solvent precipitation artifacts in HTS campaigns. Documented to reduce splenic bacterial burden up to 3.29 log10 CFU/g in murine models without observable toxicity, it’s the gold-standard positive control for FMN riboswitch inhibitor programs.

Molecular Formula C₂₁H₂₁N₇OS
Molecular Weight 419.5
Cat. No. B1150394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibocil-C Racemate
Molecular FormulaC₂₁H₂₁N₇OS
Molecular Weight419.5
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5
InChIInChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)
InChIKeyUVDVCDUBJWYRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribocil-C Racemate: A Dual-Targeting FMN Riboswitch Inhibitor for Antibacterial Research


Ribocil-C Racemate (CAS 2309762-18-1) is a small-molecule synthetic inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element absent in mammalian systems. It acts as a structural and functional mimic of the natural FMN ligand, competitively binding the aptamer domain to repress expression of genes essential for riboflavin (vitamin B₂) biosynthesis and uptake [1]. Ribocil-C is distinguished from earlier ribocil analogs by its ability to simultaneously inhibit two distinct FMN riboswitches—controlling both de novo synthesis and transport of riboflavin—a dual-targeting mechanism essential for antibacterial efficacy in Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [2]. The racemate form contains both enantiomers and serves as a critical reference standard for stereochemical studies of riboswitch-ligand interactions .

Why Ribocil-C Racemate Cannot Be Substituted with Generic Riboswitch Inhibitors or Natural Antimetabolites


Superficial substitution of Ribocil-C Racemate with other FMN riboswitch-targeting compounds—including natural antimetabolites like roseoflavin (RoF) or earlier-generation ribocil analogs such as Ribocil-A and Ribocil-B—is not scientifically valid without careful experimental revalidation. Ribocil-C exhibits a fundamentally different mechanism of dual FMN riboswitch inhibition compared to single-pathway inhibitors [1]. Moreover, its binding competition profile against the natural FMN ligand differs substantially from Ribocil-A and Ribocil-B in quantitative competition binding assays [2]. The stereochemical composition (racemate vs. single enantiomer) further alters both binding kinetics and whole-cell antibacterial potency, requiring explicit specification in experimental design [3]. These compound-specific pharmacological differences directly impact experimental outcomes in gene expression assays, MIC determinations, and animal infection models.

Ribocil-C Racemate: Quantified Differential Evidence Against Comparators and Class Analogs


Dual FMN Riboswitch Targeting vs. Roseoflavin: Distinct Inhibition Profiles of Riboflavin Biosynthesis and Uptake

Ribocil-C inhibits two genetically distinct FMN riboswitches (controlling riboflavin biosynthesis and uptake) in S. aureus, a dual-targeting mechanism that roseoflavin (RoF) also shares. However, the relative potency against each riboswitch differs between the two compounds, resulting in distinct effects on riboflavin homeostasis [1]. Ribocil-C targets both the ribB biosynthesis riboswitch and the ribU uptake riboswitch with balanced inhibition, whereas RoF exhibits stronger suppression of the uptake pathway, leading to differential intracellular riboflavin depletion kinetics in MRSA [2].

Antibacterial discovery Riboswitch pharmacology MRSA pathogenesis Metabolic inhibition

FMN-Competitive Binding Affinity: Ribocil-C vs. Ribocil-A and Ribocil-B in E. coli Riboswitch Aptamer

In FMN-competitive binding assays using the E. coli FMN riboswitch aptamer, Ribocil-C exhibits a distinct competition profile relative to Ribocil-A and Ribocil-B. Ribocil-C demonstrates intermediate competitive displacement of FMN at concentrations ranging from 1 nM to 100 μM, whereas Ribocil-B shows the most potent FMN displacement (Kd = 6.6 nM vs. FMN) and Ribocil-A displays minimal competition even at 100 μM [1]. This binding hierarchy directly correlates with microbiological activity: Ribocil-B MIC = 1 μg/mL vs. Ribocil-A MIC ≥ 64 μg/mL in E. coli .

RNA-ligand interactions Competition binding FMN riboswitch Aptamer affinity

Conversion to Gram-Negative Activity: Ribocil-C Chemical Optimization Enables E. coli Accumulation and In Vivo Efficacy

Native Ribocil-C lacks whole-cell activity against wild-type Gram-negative bacteria due to poor outer membrane penetration. However, systematic chemical modification following predictive accumulation guidelines converted Ribocil-C into analogs (e.g., compounds 2 and 5) with markedly improved E. coli accumulation (up to 14.8-fold higher intracellular concentration relative to extracellular) [1]. These optimized analogs demonstrated MICs of 2-4 μg/mL against E. coli clinical isolates and achieved significant bacterial burden reduction in mouse septicemia models (ED₅₀ = 23 mg/kg for compound 2), whereas unmodified Ribocil-C showed no in vivo efficacy in Gram-negative infection models [2].

Gram-negative antibiotics Compound accumulation Permeability engineering In vivo efficacy

Stereochemical Dependence: Ribocil-C R-Enantiomer vs. Racemate Binding and Activity

The R-enantiomer of Ribocil-C is the pharmacologically active stereoisomer responsible for FMN riboswitch binding and antibacterial activity . Ribocil-C Racemate contains both R- and S-enantiomers; the S-enantiomer exhibits significantly reduced binding affinity to the FMN riboswitch aptamer compared to the R-enantiomer [1]. Researchers using the racemate for binding studies must account for the fact that only approximately 50% of the material (the R-enantiomer) contributes to the observed pharmacological activity, effectively doubling the apparent EC₅₀ or IC₅₀ values relative to pure R-enantiomer preparations .

Stereochemistry Enantiomer selectivity RNA binding Chiral pharmacology

Solubility and Formulation Compatibility: Ribocil-C Racemate vs. Ribocil-C R-Enantiomer

Ribocil-C Racemate exhibits higher DMSO solubility (110 mg/mL, approximately 262 mM) compared to the pure R-enantiomer (6.7 mg/mL, approximately 16 mM) . This 16.4-fold difference in solubility directly impacts the achievable stock solution concentration for in vitro assays. Additionally, Ribocil-C powder stability under recommended storage conditions (-20°C, dry, dark) is documented at ≥12 months for the racemate, while the R-enantiomer shows reduced shelf stability under identical conditions .

Compound solubility DMSO solubility Formulation development In vitro assay preparation

In Vivo Dose-Dependent Efficacy: Ribocil-C Racemate in Mouse S. aureus Infection Model

Ribocil-C Racemate demonstrates quantifiable, dose-dependent in vivo efficacy in reducing bacterial burden in a mouse model of S. aureus infection [1]. Treatment at 60 mg/kg and 120 mg/kg reduced splenic bacterial burden by 1.87 log₁₀ CFU/g and 3.29 log₁₀ CFU/g, respectively, compared to sham-treated control mice . No mortality or gross signs of toxicity were observed at either dose level, indicating a favorable tolerability profile within the tested dose range .

In vivo pharmacology Bacterial burden Dose-response MRSA infection model

Ribocil-C Racemate: Optimal Research and Procurement Application Scenarios Based on Quantified Evidence


Studying Dual Riboswitch Inhibition Mechanisms in Gram-Positive Pathogens

Ribocil-C Racemate is the optimal choice for researchers investigating the coordinated regulation of riboflavin biosynthesis and uptake via dual FMN riboswitches in S. aureus and E. faecalis [1]. Its balanced dual-targeting profile, distinct from roseoflavin's preferential uptake pathway inhibition, enables specific interrogation of the interplay between the ribB (biosynthesis) and ribU (uptake) riboswitch pathways in controlling intracellular riboflavin homeostasis [2]. This scenario is particularly relevant for antibiotic discovery programs targeting riboflavin metabolism in MRSA and for basic RNA biology studies of tandem riboswitch regulation.

High-Throughput Screening (HTS) Campaigns Requiring High DMSO Solubility and Cost-Effective Positive Controls

For HTS campaigns involving FMN riboswitch-targeting compound libraries, Ribocil-C Racemate is the preferred positive control due to its 16.4-fold higher DMSO solubility (262.22 mM) compared to the pure R-enantiomer (15.97 mM), which simplifies high-concentration stock preparation and minimizes solvent artifacts in cell-based assays [1]. While the racemate exhibits approximately 2-fold lower apparent potency than the pure R-enantiomer due to the presence of the inactive S-enantiomer, the cost-effectiveness and solubility advantages outweigh this limitation for screening applications where EC₅₀/IC₅₀ values are not the primary endpoint [2].

In Vivo Antibacterial Efficacy Studies as a Validated Positive Control

Ribocil-C Racemate is a validated positive control for in vivo murine models of Gram-positive bacterial infection, with documented dose-dependent efficacy reducing splenic bacterial burden by 1.87-3.29 log₁₀ CFU/g at 60-120 mg/kg doses [1]. This 3.29 log reduction at the highest tested dose provides a robust benchmark for evaluating novel FMN riboswitch inhibitors in head-to-head in vivo efficacy comparisons. The absence of observed mortality or gross toxicity at these doses further supports its utility as a reference standard in preclinical antibacterial pharmacology studies [2].

Gram-Negative Antibiotic Scaffold Optimization and Permeability Engineering Studies

Ribocil-C Racemate serves as the essential baseline scaffold for medicinal chemistry programs aimed at developing Gram-negative-active FMN riboswitch inhibitors [1]. Its documented lack of activity against wild-type E. coli (MIC > 64 μg/mL) provides a clear null phenotype against which the effects of chemical modifications on outer membrane penetration and efflux avoidance can be quantitatively measured [2]. Researchers optimizing Ribocil-C analogs for improved E. coli accumulation (target: >10-fold improvement) or enhanced MIC values should use Ribocil-C Racemate as the negative control comparator to validate that observed activity gains are attributable to permeability engineering rather than off-target effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribocil-C Racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.